Ethyl 2-chlorooxazole-4-carboxylate
Overview
Description
Ethyl 2-chlorooxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClNO3 and its molecular weight is 175.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Substituted Oxazoles
Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate in the synthesis of variously substituted oxazoles. Hodgetts and Kershaw (2002) demonstrated the use of regiocontrolled halogenation and palladium-catalyzed coupling reactions to create a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, showcasing its importance in creating diverse organic compounds (Hodgetts & Kershaw, 2002).
Enzymatic Kinetic Resolution
In another application, the compound was used in the enzymatic kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid, a step towards producing the drug doxazosin mesylate. This process, involving lipase-catalyzed transesterification, highlighted its role in producing specific enantiomers of pharmaceutical intermediates (Kasture et al., 2005).
Formation of Chiral 2-Aminoalkyloxazole-5-carboxylates
This compound was also utilized in forming chiral 2-aminoalkyloxazole-5-carboxylates, as shown by Cox et al. (2003). These compounds were formed through N-acylation and subsequent irradiation in acetone, illustrating the compound's utility in synthesizing structurally complex and chiral molecules (Cox et al., 2003).
Antimicrobial and Antitumor Applications
Notably, Desai et al. (2019) explored modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of this compound, revealing its potential in antimicrobial activities. This study emphasizes the compound's relevance in developing new antimicrobial agents (Desai et al., 2019). Similarly, El-Subbagh et al. (1999) synthesized new analogs with noted in vitro antitumor activity, underscoring its significance in cancer research (El-Subbagh et al., 1999).
Safety and Hazards
Future Directions
Ethyl 2-chlorooxazole-4-carboxylate has been identified as a versatile intermediate for the synthesis of variously substituted oxazoles . This suggests that it could be used in the development of new synthetic methodologies and the synthesis of novel oxazole derivatives with potential applications in medicinal chemistry and material science.
Mechanism of Action
Pharmacokinetics
According to one source , Ethyl 2-chlorooxazole-4-carboxylate has high gastrointestinal absorption and is predicted to be a substrate for P-glycoprotein, which is involved in drug transport across cell membranes. It is also predicted to be a CYP1A2 inhibitor, which could affect the metabolism of other drugs. The compound’s LogP values suggest it has some degree of lipophilicity, which could influence its distribution within the body.
Biochemical Analysis
Biochemical Properties
Ethyl 2-chlorooxazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of oxazole derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in esterification and hydrolysis reactions. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, leading to the production of desired oxazole compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, this compound can inhibit the activity of certain hydrolases by forming a stable complex with the enzyme’s active site. This inhibition can lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through esterification and hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall flux of metabolites within the cell, affecting cellular function and metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound may be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQOPRAPDMWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963482 | |
Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460081-18-9 | |
Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 2-chlorooxazole-4-carboxylate a useful compound in organic synthesis?
A1: this compound serves as a versatile building block for creating diversely substituted oxazoles. Its structure allows for regioselective modifications through a sequence of halogenation and palladium-catalyzed coupling reactions. [, ] This enables the introduction of various substituents at the 2-, 4-, and 5-positions of the oxazole ring, expanding the possibilities for synthesizing novel oxazole derivatives. []
Q2: What specific synthetic applications have been demonstrated using this compound?
A2: Researchers have successfully employed this compound in the synthesis of:
- 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through controlled halogenation and palladium-catalyzed coupling reactions. []
- Oxazolo[4,5-c]quinoline-4(5H)-ones by reacting it with appropriately substituted anilines. []
Q3: Can you explain the role of palladium-catalyzed coupling reactions in relation to this compound?
A3: Palladium-catalyzed coupling reactions, like Suzuki or Stille couplings, are powerful tools in organic synthesis. [] When applied to this compound, these reactions facilitate the replacement of the chlorine atom with a wide range of carbon-based substituents. This versatility allows for the construction of complex oxazole derivatives with tailored properties. []
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